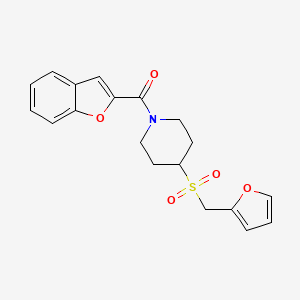

Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

1-benzofuran-2-yl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S/c21-19(18-12-14-4-1-2-6-17(14)25-18)20-9-7-16(8-10-20)26(22,23)13-15-5-3-11-24-15/h1-6,11-12,16H,7-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIVXPDZFLRRFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran and furan intermediates. These intermediates are then subjected to sulfonylation and subsequent coupling with piperidine derivatives. Common synthetic methods include:

Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.

Free Radical Cyclization: This method is used to construct complex benzofuran derivatives through a unique free radical cyclization cascade.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the benzofuran moiety and the carbonyl group.

Conditions and Reagents

-

Potassium permanganate (KMnO₄) in acidic or basic conditions oxidizes the benzofuran ring to form quinone derivatives.

-

Chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in acidic environments further oxidizes carbonyl groups.

Products and Mechanism

-

The benzofuran ring oxidizes to a quinone structure via electron transfer, breaking the aromaticity of the ring.

-

Carbonyl groups (e.g., the methanone bridge) may oxidize to carboxylic acids under strong acidic or basic conditions.

Reduction Reactions

Reduction typically targets the carbonyl group and sulfonyl functionalities.

Conditions and Reagents

-

Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in methanol/ethanol reduces the methanone bridge to a secondary alcohol.

-

Hydrogenation (H₂) with catalysts like palladium (Pd/C) reduces sulfonyl groups to sulfides.

Products and Mechanism

-

The ketone group (C=O) is reduced to an alcohol (C-OH) via nucleophilic attack by hydride ions.

-

Sulfonyl groups (SO₂) reduce to sulfides (S) through catalytic hydrogenation, breaking the sulfur-oxygen bonds.

Substitution Reactions

The piperidine ring and benzofuran moiety participate in nucleophilic substitution.

Conditions and Reagents

-

Nucleophiles (e.g., amines, thiols) under basic conditions substitute halogenated or hydrogenated positions on the piperidine ring .

-

Alkylation agents (e.g., alkyl halides) react with the nitrogen in the piperidine ring to form quaternary ammonium salts.

Products and Mechanism

-

Substitution at the piperidine nitrogen introduces new functional groups (e.g., alkyl, aryl) via SN1/SN2 mechanisms .

-

Benzofuran’s aromatic positions may undergo electrophilic substitution (e.g., nitration, bromination) under acidic conditions.

Hydrolysis

The methanone bridge undergoes hydrolysis under acidic or basic conditions.

Conditions and Reagents

-

Dilute HCl or H₂SO₄ in aqueous solutions hydrolyzes the ketone to carboxylic acid.

-

NaOH or KOH in aqueous media converts the ketone to a carboxylate salt.

Products and Mechanism

-

The ketone (C=O) hydrolyzes to a carboxylic acid (COOH) via nucleophilic attack by water, followed by proton transfer.

Chemical Reactions Comparison Table

| Reaction Type | Reagents | Conditions | Key Products |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Acidic/Basic | Quinone derivatives, carboxylic acids |

| Reduction | NaBH₄, LiAlH₄, H₂/Pd | Methanol/Ethanol | Secondary alcohols, sulfides |

| Substitution | Nucleophiles (amines, thiols) | Basic (e.g., NaOH) | Alkylated piperidine derivatives |

| Hydrolysis | HCl, H₂SO₄, NaOH, KOH | Aqueous solutions | Carboxylic acids, carboxylate salts |

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Preparation of Intermediates : The initial synthesis includes benzofuran and furan derivatives.

- Sulfonylation : The furan derivative undergoes sulfonylation to introduce the sulfonyl group.

- Coupling with Piperidine : The final step involves coupling with piperidine derivatives.

Microwave-Assisted Synthesis is commonly employed to enhance reaction rates and yields. Additionally, Free Radical Cyclization can be utilized to form complex benzofuran derivatives .

Medicinal Chemistry

Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone has been explored for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens .

- Anticancer Potential : Research suggests that it may inhibit key enzymes involved in cancer progression, making it a candidate for cancer treatment .

The compound's mechanism of action often involves interaction with specific molecular targets:

- It may inhibit sodium ion influx in myocardial conduction fibers, which could be beneficial in treating arrhythmias .

Material Science

In addition to biological applications, the compound is being investigated for its utility in developing new materials due to its unique structural features.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of benzofuran derivatives, including the compound . Results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic use in infectious diseases .

Case Study 2: Anticancer Studies

In vitro tests on human cancer cell lines revealed that benzofuran derivatives could induce apoptosis in cancer cells while sparing healthy cells. This selectivity highlights its potential as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit rapid sodium ion influx in myocardial conduction fibers, reducing conduction velocity and treating arrhythmias .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural and Functional Comparisons

Key Observations :

- Sulfonyl Group Variations: The target compound’s furan-methyl sulfonyl group (C₄H₃O-CH₂-SO₂-) contrasts with bulkier substituents like dinitrophenyl sulfonyl (C₆H₃N₂O₄-SO₂-) in and phenyl sulfonyl (C₆H₅-SO₂-) in .

- Benzofuran Linkage : Unlike compounds in with benzoylpiperidine scaffolds, the target retains the benzofuran core, which is associated with π-π stacking interactions in biological systems .

Challenges and Opportunities

- Transitioning to milder conditions or catalysts could improve efficiency for the target.

Biological Activity

Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a benzofuran ring, a furan ring, and a piperidine moiety. Its molecular formula is with a molecular weight of 373.4 g/mol. The structural complexity of this compound contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.4 g/mol |

| CAS Number | 1448056-87-8 |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of Intermediates : The synthesis starts with the preparation of benzofuran and furan intermediates.

- Sulfonylation : These intermediates undergo sulfonylation to introduce the sulfonyl group.

- Coupling with Piperidine : The final step involves coupling with piperidine derivatives.

Microwave-Assisted Synthesis is commonly employed to enhance yields and reduce reaction times, while Free Radical Cyclization methods are used to construct complex derivatives efficiently.

Antimicrobial and Antiviral Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial and antiviral activities. A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, showing profound antimycobacterial activity with IC90 values below 0.60 μM . Additionally, derivatives containing the benzofuran scaffold have been reported to possess antiviral properties against various viral infections .

Anticancer Activity

Benzofuran derivatives have been explored for their anticancer potential . In vitro studies demonstrated that specific compounds derived from benzofuran exhibited cytotoxic effects against human cancer cell lines, such as ovarian cancer cells (A2780), with IC50 values ranging from 11 to 12 μM for the most active compounds . The mechanism often involves the induction of apoptosis in cancer cells, highlighting the therapeutic potential of these compounds in oncology.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, which can lead to therapeutic effects.

- Ion Channel Modulation : It has been suggested that the compound can modulate sodium ion channels, potentially reducing conduction velocity in myocardial tissues, which may be beneficial in treating arrhythmias.

Case Studies and Research Findings

- Antimycobacterial Activity : A study evaluated various benzofuran derivatives for their ability to inhibit M. tuberculosis. Compounds were tested for their minimum inhibitory concentration (MIC), revealing significant activity against resistant strains .

- Cytotoxicity in Cancer Cells : Another investigation focused on the anticancer properties of benzofuran derivatives against different cancer cell lines. The findings indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through ROS generation and phosphatidylserine exposure .

- Comparative Studies : Comparative analyses with similar compounds like benzothiophene derivatives showed that while both classes share structural similarities, benzofuran derivatives exhibited distinct biological profiles, particularly in antimicrobial efficacy .

Q & A

Q. What synthetic strategies are effective for synthesizing benzofuran-piperidine methanone derivatives, and how can reaction conditions be optimized?

Synthesis typically involves coupling benzofuran-carboxylic acid derivatives with functionalized piperidine scaffolds. For example, nucleophilic acyl substitution or amide coupling reactions are employed, with solvents like CHCl₃/MeOH or n-hexane/EtOAc used for purification. Optimization includes adjusting reaction stoichiometry, temperature, and solvent polarity to improve yields (e.g., 75–84% yields reported for similar compounds) . HPLC (retention time: 11.5–13.0 min) and NMR are critical for confirming purity and structural integrity .

Q. How are NMR and HPLC used to characterize the target compound, and what key spectral features should researchers prioritize?

- NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm for benzofuran/furan moieties), sulfonyl group deshielding effects, and piperidine ring protons (δ 1.5–3.5 ppm). ¹³C-NMR should confirm carbonyl (C=O, ~170 ppm) and sulfonyl (C-SO₂, ~55 ppm) groups .

- HPLC : Monitor retention times (e.g., 11.5–13.0 min) and peak area (>95%) under UV detection (254 nm) to assess purity .

Q. What safety protocols are essential when handling sulfonyl-containing compounds like this derivative?

Follow general laboratory safety guidelines: use fume hoods for solvent evaporation, wear nitrile gloves to avoid dermal exposure, and consult safety data sheets (SDS) for sulfonyl analogs. In case of exposure, rinse with water and seek medical attention .

Advanced Research Questions

Q. How can discrepancies between calculated and observed elemental analysis data be resolved during compound validation?

Discrepancies in carbon/hydrogen/nitrogen percentages (e.g., ΔC: 0.3–0.5%) may arise from incomplete purification or hygroscopicity. Re-crystallization in anhydrous solvents (e.g., EtOAc/n-hexane) and drying under vacuum (40–60°C) can improve accuracy. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What computational approaches are suitable for predicting the biological activity or binding modes of this compound?

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with sulfonyl-binding pockets).

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns to assess binding affinity and conformational changes .

Validate predictions with in vitro assays (e.g., enzymatic inhibition or receptor-binding studies) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Variations : Modify the furan-methylsulfonyl group (e.g., replace with phenylthio or cyclopropyl) to assess effects on antibacterial or hemolytic activity.

- Assays : Test analogs against bacterial strains (MIC assays) and erythrocytes (hemolysis assays). Correlate logP values with membrane permeability .

Q. What crystallographic techniques are applicable for resolving structural ambiguities in benzofuran-sulfonyl derivatives?

Single-crystal X-ray diffraction (SCXRD) at low temperatures (100 K) provides precise bond lengths/angles. For example, a related benzofuran-sulfonyl compound showed mean C–C bond deviation of 0.002 Å, confirming planarity of the benzofuran ring .

Q. How can synthetic challenges like low yields in piperidine acylation steps be addressed?

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 h to 30 min) and improve yields by 15–20% .

Methodological Considerations

- Data Contradictions : If biological activity conflicts with computational predictions, re-evaluate force field parameters or assay conditions (e.g., buffer pH, co-solvents) .

- Reference Standards : Use pharmacopeial-grade reagents (e.g., USP-certified solvents) for reproducibility. Cross-check NMR shifts with databases like SDBS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.